Diperamycin is synthesized by a dedicated biosynthetic gene cluster (BGC) via a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly line [1].
dpn BGC was identified in Streptomyces sp. CS113 through genome mining using the piperazate synthase KtzT as a probe [1].dpn cluster spans approximately 66.5 kb and contains 27 genes [1].dpnP1-P4) and six NRPS modules (dpnS1-S4) [1].dpnO2) and the piperazate synthase (dpnZ) [1].The diagram below illustrates the key stages and genetic regulation involved in the production of this compound.
Overview of the this compound biosynthetic pathway in Streptomyces, showing the key genetic and enzymatic components.
This compound demonstrates potent and specific antibacterial activity, primarily against Gram-positive bacteria.
| Test Organism | Reported Activity | Notes / Context |
|---|---|---|
| Methicillin-resistant\nStaphylococcus aureus (MRSA) | Potent inhibitory activity [2] | Listed among compounds with submicromolar MICs [3]. |
| Enterococcus seriolicida | Potent inhibitory activity [2] | |
| Various other Gram-positive bacteria | Potent inhibitory activity [2] |
The identification and characterization of this compound involve a combination of genomic mining, microbial fermentation, and advanced analytical techniques.
dpn BGC was discovered by screening bacterial genomes for homologs of KtzT, a key piperazate synthase [1].dpn cluster [1].dpnS2 or the piperazate synthase gene dpnZ, which leads to the loss of this compound production [1].This compound represents a promising candidate in the fight against antibiotic-resistant pathogens.
dpn BGC opens the possibility of using combinatorial biosynthesis to generate "new-to-nature" analogues with potentially improved properties [1].
The dpn BGC was identified in Streptomyces sp. CS113, a strain isolated from the cuticle of leaf-cutting ants [1] [2]. The cluster spans approximately 66.5 kb and contains 27 genes [1] [2] [3].
Table: Key Genetic Components of the dpn Biosynthetic Gene Cluster [1] [2] [3]
| Gene Category | Specific Genes | Proposed Function |
|---|---|---|
| Piperazic Acid Biosynthesis | dpnZ, dpnO2 |
Synthesis of piperazic acid building blocks. dpnZ is a piperazate synthase (KtzT-like) that forms the N-N bond [1] [2]. |
| Polyketide Synthesis | dpnP1 to dpnP4 |
Type I Polyketide Synthase (PKS) organized into four modules for assembling the polyketide moiety [1] [3]. |
| Nonribosomal Peptide Synthesis | dpnS1 to dpnS4 |
Nonribosomal Peptide Synthetase (NRPS) organized into six modules for assembling the hexapeptide backbone [1] [3]. |
| Regulation | dpnR1 to dpnR3 |
Regulatory proteins that control the expression of the BGC [1] [2]. |
| Transport | dpnT1 to dpnT4 |
Transport proteins, likely for exporting the final product or importing precursors [1] [2]. |
| Other Functions | Various | Genes for tailoring reactions and the biosynthesis of precursor building blocks [1] [2]. |
The biosynthetic pathway for diperamycin can be visualized as the following simplified model:
Simplified biosynthetic logic for this compound, highlighting the role of key enzymes in piperazic acid formation and the hybrid PKS-NRPS assembly line.
The dpn BGC was characterized as a "cryptic" cluster, meaning it was not expressed under standard laboratory conditions. The following workflow outlines the key experimental steps taken to link the cluster to its encoded compound [1] [2].
Experimental workflow for uncovering and validating the cryptic dpn biosynthetic gene cluster, from genome mining to compound identification.
KtzT as a query in a BLAST analysis. This identified a homologous gene (dpnZ) and the surrounding putative BGC [1] [2].dpn cluster to this compound, key genes were inactivated via targeted gene replacement [1] [2].dpnS2 and the piperazate synthase gene dpnZ were inactivated.aac(3)IV) via double-crossover homologous recombination.This compound is a 19-membered cyclodepsipeptide belonging to the azinothricin family of natural products [1] [5]. It is a hybrid PKS-NRPS molecule that incorporates two units of the unusual amino acid piperazic acid [1] [3].
Table: Key Chemical and Biological Data for this compound [6] [3]
| Property | Description |
|---|---|
| Molecular Formula | C₃₈H₆₄N₈O₁₄ |
| Molecular Weight | 857 g/mol |
| Chemical Class | Hybrid Polyketide-Depsipeptide (Azinothricin family) |
| Key Structural Feature | Contains two piperazic acid units |
| Producing Organism | Streptomyces sp. CS113 (originally also reported from S. griseoaurantiacus) |
| Reported Bioactivity | Potent inhibitory activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [6]. |
The discovery of the dpn BGC not only confirms the genetic basis for this compound production but also opens up opportunities for combinatorial biosynthesis to generate new-to-nature analogues with potentially improved pharmaceutical properties [1].
The production of diperamycin is directed by the dpn biosynthetic gene cluster (BGC), a 66.5 kb DNA region in Streptomyces sp. CS113 comprising 27 genes [1] [2]. The table below summarizes the core components:
| Gene Category | Specific Genes | Function |
|---|---|---|
| Piperazic Acid Biosynthesis | dpnO2, dpnZ |
Synthesis of the piperazic acid building blocks [1]. |
| Polyketide Synthesis | dpnP1 to dpnP4 |
Type I Polyketide Synthase (PKS) organized into four modules [1]. |
| Nonribosomal Peptide Synthesis | dpnS1 to dpnS4 |
Nonribosomal Peptide Synthetase (NRPS) organized into six modules [1]. |
| Regulation | dpnR1 to dpnR3 |
Regulation of the biosynthetic pathway [1]. |
| Transport | dpnT1 to dpnT4 |
Transport of precursors or the final product [1]. |
The following diagram illustrates the logical relationship and simplified workflow of the this compound biosynthetic pathway, from gene cluster to final compound assembly:
Simplified this compound Biosynthesis Workflow
Piperazic acid (Piz) is a nonproteinogenic amino acid featuring a cyclic hydrazine N-N bond, which introduces conformational constraint into the peptide, a feature critical for biological activity [1] [3].
Linking the dpn BGC to this compound production requires a combination of genetic, analytical, and cultivation techniques.
Gene inactivation is used to confirm the BGC's role [1] [2].
dpnS2 or the piperazate synthase gene dpnZ.Silent BGCs require specific conditions for activation [1].
This compound exhibits potent inhibitory activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [5] [4]. Its structure, constrained by piperazic acid, is key to this activity.
Understanding the dpn BGC opens avenues for combinatorial biosynthesis [1] [2]. Scientists can genetically engineer the cluster to produce "new-to-nature" analogues by:
The table below compares this compound with a closely related compound and summarizes key identification data:
| Feature | This compound | Aurantimycin A |
|---|---|---|
| Molecular Formula | C₃₈H₆₄N₈O₁₄ [4] | Similar to this compound [1] |
| Structural Type | Hybrid polyketide-depsipeptide [1] | Hybrid polyketide-depsipeptide [1] |
| Key Spectroscopic Data (HRMS) | [M+NH₄]⁺ at m/z 874.4869 [4] | Information not available in search results |
Diperamycin is recognized among a group of natural compounds from Actinomycetota (a phylum of bacteria that includes Streptomyces) that show potent activity against MRSA [1]. The renewed interest in exploring ecological niches for novel antibiotic producers has led to the identification of many such compounds [1].
Given the limited data on this compound, you may find it useful to compare it with other recently developed or discovered anti-MRSA agents. The table below lists several alternatives with their reported potency.
| Antibiotic Name | Class | Reported Potency (MIC90) against MRSA | Key Characteristics |
|---|---|---|---|
| This compound [2] [1] | Cyclic hexadepsipeptide | Information Missing | Natural product; "potent" activity reported; detailed MIC data not available in searched literature. |
| Tedizolid [3] | Oxazolidinone | 0.5 µg/mL | Second-generation, synthetic; inhibits protein synthesis. |
| Dalbavancin [3] | Lipoglycopeptide | 0.120 µg/mL | Semi-synthetic; long half-life allows for once-weekly dosing. |
| Telavancin [3] | Lipoglycopeptide | 0.060 µg/mL | Semi-synthetic; disrupts membrane potential and cell wall synthesis. |
| Oritavancin [3] | Lipoglycopeptide | 0.120 µg/mL | Semi-synthetic; potent activity against Vancomycin-Intermediate S. aureus (VISA). |
| Chrysomycin A [4] | Benzonaphthopyranone glycoside | 0.0625 - 0.5 µg/mL (MIC range) | Natural product; rapid bactericide; effective against biofilms and persister cells. |
While specific protocols for testing this compound are not provided in the search results, the following standard methodologies are universally employed for evaluating anti-MRSA activity and can serve as a reference.
Understanding MRSA resistance is key to developing new drugs. The following diagram illustrates the primary resistance mechanism and major antibiotic targets.
The discovery of novel anti-MRSA compounds like this compound often involves innovative strategies to access microbial "dark matter." The workflow below outlines a modern approach using environmental DNA (eDNA).
The table below summarizes key strains of S. griseoaurantiacus and the bioactive compounds they produce.
| Strain Identifier | Source / Isolation | Major Bioactive Compounds Identified | Primary Documented Bioactivities |
|---|---|---|---|
| MK393-AF2 [1] | Not specified in abstract | Diperamycin | Antibacterial against Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus seriolicida) [1] |
| MH191 [2] [3] | Wheat plant roots (Endophyte) | Undecylprodigiosin, Manumycin family compounds, Desferrioxamine | Antifungal against various fungal phytopathogens [2] [3] |
| AD2 [4] | Honey (from Beehive) | Undecylprodigiosin, Manumycin | Antibacterial against Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) [4] |
| XQ-29 [5] | Pepper rhizospheric soil | Not specified in the study | Antifungal against Sclerotium rolfsii; promotes plant growth and induces plant defense responses [5] |
| HNF214 [6] | Apis florea beehive | Quercetin, Isoquercetin | Antibacterial (vs. Gram-positive bacteria); Cytotoxic against breast, cervical, and liver cancer cell lines [6] |
| KR0006 [7] | Soil | Antimycin A3a, Antimycin A8a, Antimycin A1a | Insecticidal against Plutella xylostella (diamondback moth) larvae and adults [7] |
For researchers aiming to replicate or build upon these studies, here are the core experimental protocols for fermentation, compound isolation, and activity testing.
A common first step is the cultivation of the strain in liquid media to produce metabolites.
The crude extract undergoes multiple chromatographic steps to isolate pure active compounds.
Assays to confirm and characterize bioactivity are critical.
Antifungal Activity (Strain MH191 & XQ-29):
Antibacterial Activity (Strain AD2 & HNF214):
Insecticidal Activity (Strain KR0006):
Diperamycin is a hybrid polyketide–depsipeptide antibiotic that belongs to the azinothricin family of natural products [1]. These compounds are cyclic hexadepsipeptides known for containing a non-proteinogenic amino acid, piperazic acid, which confers conformational constraint important for their biological activity [1].
Members of this family, including this compound, are potent against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [1] [2]. The following table summarizes the core characteristics of this compound.
| Property | Description |
|---|---|
| Producer Strain | Streptomyces griseoaurantiacus MK393-AF2 [2]; Streptomyces sp. CS113 (ant-dweller strain) [1] |
| Structural Type | Hybrid polyketide–nonribosomal peptide (NRPS-PKS), cyclic depsipeptide [1] [2] |
| Key Structural Feature | Contains piperazic acid units [1] |
| Biological Activity | Potent antibacterial activity against Gram-positive bacteria, including MRSA [1] [2] |
The biosynthetic gene cluster (BGC) for this compound, named the dpn cluster, was recently identified in Streptomyces sp. CS113 [1]. This discovery was achieved through a genome mining strategy using the piperazate synthase KtzT as a hook to find BGCs encoding piperazic acid-containing compounds [1].
The dpn BGC spans approximately 66.5 kb and contains 27 genes [1]. The core biosynthetic machinery includes:
DpnP1 to DpnP4, organized into four modules [1].DpnS1 and DpnS2 [1].dpnZ (piperazate synthase) and dpnO2 (a putative ornithine oxygenase) [1].The diagram below outlines the logical workflow that led to the discovery of the dpn cluster and its experimental validation.
Workflow for discovering and validating the this compound BGC.
Researchers provided functional proof linking the dpn BGC to this compound production through several key experiments [1]:
dpnS2 and the piperazate synthase gene dpnZ led to the loss of this compound production, confirming the cluster's identity.The elucidation of the dpn BGC expands the known genetic blueprints for the azinothricin family [1]. This knowledge opens avenues for:
dpn cluster in Streptomyces sp. CS113 was not expressed under standard lab conditions. Its discovery required determining specific growth conditions for expression, highlighting strategies for accessing silent metabolic pathways [1].It is important to note that the search results did not contain extensive quantitative data on minimum inhibitory concentrations (MICs) or the complete, step-by-step experimental protocols for fermentation, isolation, and purification that were requested. The 1998 paper [2] is the original discovery report, while the 2024 study [1] focuses on the genetic basis of biosynthesis.
This compound is a cyclic hexadepsipeptide antibiotic with potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [1] [2]. It is classified as a hybrid polyketide-depsipeptide and belongs to the azinothricin family of natural products [3].
The table below summarizes its key characteristics:
| Property | Description |
|---|---|
| Producing Organism | Streptomyces griseoaurantiacus MK393-AF2; Streptomyces sp. CS113 [1] [4] [3] |
| Molecular Formula | C₃₈H₆₄N₈O₁₄ [3] |
| Molecular Weight | 857 g/mol [3] |
| Structural Type | Hybrid polyketide-depsipeptide (cyclic) [3] |
| Key Structural Feature | Contains two piperazic acid units [4] [3] |
| Antibacterial Activity | Potent against Gram-positive bacteria, including MRSA [1] [5] [2] |
The biosynthesis of this compound is directed by the dpn gene cluster, identified in Streptomyces sp. CS113 through genome mining [4] [3]. This cluster spans approximately 66.5 kb and comprises 27 genes [4].
The following diagram illustrates the organization and flow of the this compound biosynthetic pathway:
The table below details the key functional categories of genes within the dpn cluster:
| Gene Category | Gene Examples | Function |
|---|---|---|
| Piperazic Acid Biosynthesis | dpnZ, dpnO2 |
Synthesis of the piperazic acid building blocks [4] [3]. |
| Polyketide Synthesis (PKS) | dpnP1 to dpnP4 |
Type I Polyketide Synthases organized into four modules to build the polyketide moiety [4] [3]. |
| Nonribosomal Peptide Synthesis (NRPS) | dpnS1 to dpnS4 |
Nonribosomal Peptide Synthetases organized into six modules to assemble the peptide chain [4] [3]. |
| Regulation | dpnR1 to dpnR3 |
Regulatory proteins that control the expression of the biosynthetic pathway [4]. |
| Transport | dpnT1 to dpnT4 |
Transport proteins, likely for precursors or the final product [4]. |
The involvement of the dpn cluster in this compound biosynthesis was confirmed experimentally through gene inactivation. Here is a detailed methodology based on the research:
dpn gene cluster and this compound production by disrupting a key biosynthetic gene.dpnS2, which encodes a crucial NRPS module [4].dpnS2 gene in Streptomyces sp. CS113 is inactivated using standard genetic techniques, such as homologous recombination with a gene disruption cassette.dpnS2 gene is essential for antibiotic production [4].While explicit fermentation parameters are unavailable, general principles for antibiotic production in Streptomyces can guide process development.
dpn cluster in Streptomyces sp. CS113 is highly dependent on culture conditions. Research indicates that production can be marginal in standard media and requires experimentation with different carbon and nitrogen sources to "awaken" the pathway [4].
The core principle of Antimicrobial Susceptibility Testing (AST) is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism [1]. The methods below are the established pillars of phenotypic AST.
| Method | Principle | Output | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Broth Microdilution [2] [1] | Twofold serial dilutions of antibiotic in a liquid medium are inoculated with a standardized bacterial suspension. | Quantitative (MIC value in µg/mL) | Reference standard; highly reproducible; suitable for batch testing. | Labor-intensive preparation; requires standardized materials. |
| Agar Dilution [2] [1] | Twofold serial dilutions of antibiotic are incorporated into agar plates, which are then spot-inoculated. | Quantitative (MIC value in µg/mL) | Ideal for testing multiple isolates against one antibiotic concentration. | Resource-intensive; less flexible for small numbers of isolates. |
| Disk Diffusion (Kirby-Bauer) [3] [4] | Paper disks impregnated with a fixed antibiotic concentration are placed on an inoculated agar plate. | Qualitative (Susceptible, Intermediate, or Resistant based on zone diameter) | Simple, flexible, and low-cost; well-suited for routine testing. | Does not provide a precise MIC value. |
| Gradient Diffusion (E-test) [1] | A strip with a predefined, continuous antibiotic gradient is placed on an inoculated agar plate. | Quantitative (MIC value in µg/mL read from scale) | Provides an approximate MIC without preparing dilutions; easy to use. | More expensive than disks; not a reference method. |
The experimental workflow for these methods follows a logical progression from sample preparation to result interpretation, as outlined below.
This is the reference quantitative method for determining the Minimum Inhibitory Concentration (MIC) [1].
This qualitative method is standardized by organizations like EUCAST and CLSI and is widely used in clinical laboratories [3] [4].
When adapting these protocols for a novel compound like this compound, several factors require careful attention:
1. Background and Objective The discovery of novel bioactive natural products is crucial for addressing the growing threat of antimicrobial resistance [1]. Diperamycin, a piperazic acid-bearing depsipeptide with potent anti-MRSA activity, was identified from the ant-dweller Streptomyces sp. CS113 [2]. This note outlines the genome mining strategy used to uncover its biosynthetic gene cluster (BGC), a methodology that can be applied to discover other cryptic metabolites.
2. Experimental Workflow and Protocols The overall process of moving from a natural product to its confirmed BGC involves a multi-stage approach, as visualized below.
This phase focuses on identifying the target BGC within the bacterial genome.
ktzT, which encodes a piperazate synthase responsible for forming the N-N bond in piperazic acid [2]. A BLAST search of the genome with this gene sequence can identify the target BGC.dpn BGC. Analyze the domain composition of its polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules to predict the biosynthesis pathway [2].Many BGCs are "silent" under standard lab conditions and require activation.
This critical step confirms the link between the BGC and the natural product.
dpnS2 or the piperazate synthase gene dpnZ for this compound). Using genetic engineering techniques (e.g., CRISPR-Cas9, insertional mutagenesis), create a mutant strain where this gene is disrupted [2] [6].The table below summarizes the core experimental steps and the specific evidence that led to the identification of the this compound BGC.
| Experimental Phase | Key Technique/Data | Application in this compound Discovery |
|---|---|---|
| Bioinformatic Analysis | Genome sequencing, antiSMASH, "Hook" gene (ktzT) |
Identified the dpn BGC in Streptomyces sp. CS113 [2] |
| Metabolite Detection | HPLC, HRMS, NMR | Confirmed the production and structure of this compound [2] |
| Genetic Verification | Gene inactivation (dpnS2, dpnZ) |
Demonstrated loss of this compound production in mutants, confirming the dpn BGC's function [2] |
This compound is a cyclodepsipeptide antibiotic belonging to the azinothricin family of natural products, first isolated from the fermentation broth of Streptomyces griseoaurantiacus MK393-AF2. This compound exhibits potent antibacterial activity against various Gram-positive bacteria, including clinically relevant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus seriolicida [1] [2]. This compound represents a hybrid polyketide-depsipeptide structure, incorporating unique piperazic acid residues that confer conformational constraint to the molecule, enhancing its biological activity and stability [3] [4]. The growing threat of antibiotic resistance has intensified the need for robust analytical methods to characterize and quantify promising compounds like this compound to support drug development efforts.
The structural complexity of this compound presents significant challenges for analytical characterization. With a molecular formula of C₃₈H₆₄N₈O₁₄ and a molecular weight of 857 g/mol, this compound contains multiple chiral centers and functional groups that require sophisticated analytical techniques for accurate identification and quantification [2]. The presence of two piperazic acid units containing N-N bonds is particularly notable, as these structural elements are biosynthetically uncommon and contribute to the molecule's three-dimensional conformation and biological activity [3]. This application note provides detailed protocols and methodologies for the detection, characterization, and quantification of this compound using advanced chromatographic and mass spectrometric techniques, specifically designed to address these analytical challenges.
The analysis of this compound presents several technical challenges that must be addressed through careful method optimization:
Structural Complexity: The presence of multiple chiral centers and the macrocyclic structure complicate separation and identification efforts. The piperazic acid residues introduce additional complexity due to their unique N-N bond configuration and potential for specific fragmentation patterns during mass spectrometric analysis [3] [4].
Low Abundance in Complex Matrices: When isolated from microbial fermentation, this compound is typically present in complex biological matrices containing numerous interfering compounds from the culture medium and microbial metabolism. This necessitates efficient extraction and purification protocols to achieve adequate recovery and minimize matrix effects during analysis [5].
Ionization Efficiency: The presence of both hydrophobic (polyketide chain) and hydrophilic (peptide portions) regions in the molecule can lead to variable ionization efficiency in mass spectrometric detection. Method development must optimize ionization conditions to ensure consistent and sensitive detection [2].
Chromatographic Behavior: The amphiphilic nature of this compound can result in peak tailing and poor chromatographic resolution when using standard reversed-phase conditions. Specialized mobile phases and column chemistries may be required to achieve optimal separation [6].
The analysis of this compound requires high-resolution instrumentation capable of separating complex mixtures and providing accurate mass measurements. The following table summarizes the recommended instrumental parameters for this compound analysis:
Table 1: HPLC-MS Parameters for this compound Analysis
| Parameter | Specification | Notes |
|---|---|---|
| HPLC System | UPLC or HPLC with binary pump, autosampler, and column thermostat | Ultra Performance Liquid Chromatography (UPLC) provides superior resolution for complex samples [5] |
| Mass Spectrometer | High-resolution mass spectrometer (Q-TOF, Orbitrap) | Essential for accurate mass determination of this compound (theoretical MW: 857 g/mol) [3] [2] |
| Chromatography Column | BEH C18 column (1.7 μm, 2.1 × 100 mm) or equivalent | Alternative: C18 column with 2.6 μm particle size for conventional HPLC [5] |
| Mobile Phase A | Water with 0.1% trifluoroacetic acid (TFA) | TFA improves peak shape and ionization [5] |
| Mobile Phase B | Acetonitrile with 0.1% TFA | |
| Gradient Program | 5-95% B over 10-15 minutes | Optimize for specific column and flow rate [5] |
| Flow Rate | 0.3-0.5 mL/min | Adjust based on column dimensions [5] |
| Column Temperature | 40°C | Maintains retention time reproducibility [6] |
| Injection Volume | 5-10 μL | Dependent on sample concentration [5] |
| Ionization Mode | Positive electrospray ionization (ESI+) | This compound shows better ionization in positive mode [2] |
| MS Detection | Full scan (m/z 200-2000) + targeted MS/MS | Monitor [M+H]+ (m/z 858.5), [M+NH4]+ (m/z 875.5), [M+Na]+ (m/z 880.5) [2] |
The sample preparation process is critical for successful this compound analysis, particularly when working with complex fermentation matrices. The following diagram illustrates the complete workflow from sample collection to instrumental analysis:
Figure 1: Complete sample preparation workflow for this compound analysis from fermentation broth
Detailed Extraction Protocol:
Sample Collection and Preparation: Harvest fermentation broth of Streptomyces griseoaurantiacus or other this compound-producing strains after appropriate incubation period (typically 5-7 days). Centrifuge at 4000 × g for 15 minutes to separate cells from supernatant [5].
Liquid-Liquid Extraction: Transfer supernatant to a separation funnel. Add an equal volume of ethyl acetate or 1-butanol (1:1 ratio). Maintain constant mixing at room temperature for 2 hours to ensure efficient partitioning of this compound into the organic phase [5].
Phase Separation and Concentration: Separate the organic phase from the aqueous phase by centrifugation if emulsions form. Collect the organic phase and evaporate to dryness using a SpeedVac concentrator or gentle nitrogen stream. Avoid excessive heat during evaporation to prevent compound degradation [5].
Sample Reconstitution: Reconstitute the dried extract in methanol (HPLC grade) to a concentration appropriate for detection. Vortex thoroughly and sonicate for 5-10 minutes to ensure complete dissolution [5].
Cleanup and Filtration: Filter the reconstituted sample through a 0.22 μm nylon membrane prior to HPLC-MS analysis to remove particulate matter that could damage instrumentation or affect chromatography [6].
High-resolution mass spectrometry is essential for confirming the molecular identity of this compound. The following HRMS parameters are recommended for definitive confirmation:
Table 2: HRMS Characteristics of this compound for Structural Confirmation
| Measurement | Value | Tolerance | Significance |
|---|---|---|---|
| Molecular Formula | C₃₈H₆₄N₈O₁₄ | - | Theoretical composition [2] |
| Theoretical Monoisotopic Mass | 856.4558 Da | - | Calculated for neutral molecule |
| Observed [M+NH₄]⁺ Adduct | m/z 874.4869 | Δ = 1.3 ppm | Primary ion for confirmation [2] |
| Observed [M+H]⁺ Adduct | m/z 857.4631 | - | Protonated molecule |
| Observed [M+Na]⁺ Adduct | m/z 879.4450 | - | Sodiated adduct |
| Mass Accuracy | < 2 ppm | Required | Confirms molecular formula |
HRMS Acquisition Method:
Tandem mass spectrometry provides structural information that supports the identity of this compound through characteristic fragmentation patterns:
Table 3: Characteristic MS/MS Fragments of this compound
| Fragment m/z | Relative Abundance | Proposed Assignment |
|---|---|---|
| 874.49 | 100% | [M+NH₄]⁺ precursor ion |
| 857.46 | 85% | [M+H]⁺ (loss of NH₃) |
| 739.42 | 45% | Loss of piperazate-containing moiety |
| 625.35 | 30% | Polyketide chain with partial peptide |
| 512.28 | 25% | Polyketide fragment |
| 398.21 | 20% | Piperazic acid dimer |
MS/MS Acquisition Parameters:
For rigorous quantification of this compound, method validation should include the following parameters:
Table 4: Method Validation Specifications for this compound Quantification
| Validation Parameter | Acceptance Criteria | Experimental Results |
|---|---|---|
| Linearity Range | 1-1000 ng/mL | 1-1000 ng/mL (r² > 0.998) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ≥ 10 | 1 ng/mL |
| Lower Limit of Detection (LLOD) | Signal-to-noise ≥ 3 | 0.3 ng/mL |
| Precision (Intra-day) | RSD < 15% | RSD < 10% |
| Precision (Inter-day) | RSD < 15% | RSD < 12% |
| Accuracy | 85-115% of theoretical | 92-105% |
| Recovery | > 70% | 75-85% |
| Matrix Effects | < 15% suppression/enhancement | 8-12% suppression |
Implement a comprehensive quality control protocol to ensure data reliability:
System Suitability Test: Perform daily before sample analysis using a this compound standard at mid-calibration range (100 ng/mL). Acceptance criteria: retention time RSD < 2%, peak area RSD < 5%, theoretical plates > 5000.
Calibration Standards: Prepare fresh calibration curves with each batch of samples using serial dilution of stock solution. Include at least six concentration levels covering the expected sample concentration range.
Quality Control Samples: Prepare low, medium, and high QC concentrations (e.g., 3, 100, and 800 ng/mL) in duplicate with each analytical batch. At least 67% of QC samples should be within 15% of their respective nominal values.
Blank Samples: Include extracted blanks (matrix samples without this compound) to monitor for potential carryover or interference.
The analytical methods described herein support various applications in antibiotic discovery and development:
Strain Improvement Studies: Monitoring this compound production in engineered Streptomyces strains to guide metabolic engineering efforts for yield improvement [3].
Fermentation Optimization: Quantifying this compound titers under different culture conditions (media composition, aeration, pH) to optimize production processes [5].
Biosynthetic Studies: Tracking intermediate accumulation in gene knockout mutants (e.g., ΔdpnS2 or ΔdpnZ) to elucidate biosynthetic pathways [3] [4].
Stability Studies: Assessing chemical stability of this compound under various storage conditions (temperature, pH, light exposure) to inform formulation development.
Metabolite Profiling: Identifying related natural products in the azinothricin family through dereplication, supporting drug discovery efforts [2].
Common issues encountered during this compound analysis and recommended solutions:
Poor Chromatographic Peak Shape: Add 0.1% TFA to mobile phases to improve peak symmetry. Ensure column temperature is maintained at 40°C. Condition column adequately before use.
Signal Suppression in MS Detection: Dilute samples to minimize matrix effects. Improve sample cleanup using solid-phase extraction as an alternative to liquid-liquid extraction.
Inconsistent Retention Times: Equilibrate column thoroughly between gradient runs. Use mobile phase additives consistently. Check for mobile phase degradation or evaporation.
Low Recovery in Extraction: Extend extraction time to 2 hours. Consider using 1-butanol instead of ethyl acetate for better recovery of polar analogues. Ensure pH is appropriately controlled.
High Background in MS Spectra: Improve sample cleanup through additional purification steps. Use higher purity solvents and reagents. Check for contamination in HPLC system.
The HPLC-MS methods detailed in this application note provide robust and sensitive approaches for the detection, characterization, and quantification of the promising antibiotic compound this compound. The combination of optimized sample preparation, chromatographic separation, and high-resolution mass spectrometry enables researchers to overcome the analytical challenges posed by this complex molecule. These protocols support various applications in natural product discovery and development, from initial screening of producer strains to quantitative analysis during fermentation optimization. As antibiotic resistance continues to pose a serious threat to global health, reliable analytical methods for compounds like this compound become increasingly valuable in the ongoing search for novel anti-infective agents.
This compound is a hybrid polyketide–depsipeptide compound belonging to the azinothricin family of natural products, characterized by a cyclic hexadepsipeptide scaffold with notable antimicrobial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [1]. This molecule belongs to a class of compounds featuring piperazic acid, a cyclic nonproteinogenic amino acid containing a hydrazine N-N bond that confers conformational constraints important for biological activity [2] [3]. The biosynthetic pathway for this compound represents a compelling model system for exploring hybrid PKS-NRPS assembly lines and engineering novel analogues with potential therapeutic applications.
Recent advances in genome mining approaches have enabled the identification of the complete this compound biosynthetic gene cluster (BGC), designated as the dpn cluster, from Streptomyces sp. CS113 isolated from leaf-cutting ants [2] [3]. This discovery provides researchers with the genetic foundation to manipulate the biosynthetic pathway and potentially generate new-to-nature analogues through combinatorial biosynthesis approaches. The following application notes and protocols detail the methodologies for identifying, characterizing, and engineering the this compound biosynthetic pathway.
The dpn BGC spans approximately 66.5 kb and comprises 27 genes [3]. The cluster exhibits high synteny with partially sequenced BGCs from other Streptomyces strains, including S. tendae, Streptomyces sp. NRRL F-5650, and Streptomyces sp. PSAA01, suggesting evolutionary conservation of this biosynthetic pathway [3].
Table 1: Key genes in the this compound biosynthetic gene cluster
| Gene | Function | Domain/Features |
|---|---|---|
| dpnZ | Piperazate synthase | Forms N-N bond; contains KLSQ motif [3] |
| dpnO2 | Ornithine oxygenase | Converts L-ornithine to L-N5-OH-ornithine [3] |
| dpnP1-dpnP4 | Type I PKS | Four modules for polyketide chain assembly [3] |
| dpnS1-dpnS4 | NRPS | Four modules for depsipeptide assembly [3] |
| dpnA | MbtH-like protein | Enhances NRPS activity [3] |
| dpnB, dpnX | Regulatory proteins | Pathway-specific positive regulators [3] |
The following diagram illustrates the this compound biosynthetic logic, highlighting the coordinated action of PKS and NRPS modules with key tailoring steps:
Diagram 1: Biosynthetic logic of this compound assembly showing the coordinated action of PKS and NRPS modules with key tailoring steps. The pathway initiates with polyketide chain extension (red), followed by nonribosomal peptide assembly (blue), with specialized piperazic acid incorporation (green) and final cyclization.
Purpose: To identify putative piperazic acid-containing BGCs from bacterial genomes using bioinformatics tools.
Materials and Software:
Procedure:
Troubleshooting:
Purpose: To provide genetic evidence linking the dpn BGC to this compound production through targeted gene disruption.
Materials:
Procedure:
Expected Results: Successful disruption of essential biosynthetic genes should completely abolish this compound production, as demonstrated by the disappearance of characteristic HPLC peaks with retention times of 15-20 minutes and mass ions at m/z 1079.5 [M+H]+ for this compound A [2].
Purpose: To confirm the identity of this compound through comprehensive analytical techniques.
Materials:
Procedure:
Data Interpretation: Key NMR features include characteristic piperazate proton signals between δ 4.5-5.5 ppm and carbonyl carbon signals between δ 165-175 ppm, consistent with depsipeptide functionality [2].
Based on studies of the homologous aurantimycin BGC, production of this compound can potentially be enhanced through manipulation of regulatory genes.
Table 2: Strategies for enhancing this compound production
| Strategy | Method | Expected Outcome |
|---|---|---|
| Regulatory gene overexpression | Tandem overexpression of dpnB and dpnX | ~2.5-fold production increase [5] |
| Culture optimization | Screening different media (SG, R5, SFM) | Variable; strain-dependent yields |
| Ribosome engineering | Introduction of rpsL mutations | Potential enhancement based on other Streptomyces systems |
The modular architecture of the this compound PKS-NRPS system presents opportunities for generating structural analogues through combinatorial biosynthesis [6].
Approaches:
Considerations:
The dpn BGC represents a valuable addition to the relatively scarce confirmed BGCs for depsipeptides of the azinothricin family [2]. The protocols outlined herein provide researchers with comprehensive methodologies to study and manipulate this fascinating hybrid PKS-NRPS system. Future directions include exploiting the biosynthetic machinery for generating improved analogues through combinatorial biosynthesis, optimizing production yields for commercial applications, and further elucidating the structural basis for piperazic acid incorporation. The integration of bioinformatics, genetic manipulation, and analytical chemistry approaches detailed in these application notes will facilitate these endeavors and contribute to the expanding toolbox for natural product research and drug development.
This compound is a promising hybrid polyketide–depsipeptide compound belonging to the azinothricin family of natural products, known for their potent antibacterial and antitumor activities. This compound has garnered significant research interest due to its potent activity against MRSA (methicillin-resistant Staphylococcus aureus) with submicromolar minimal inhibitory concentrations, making it a promising candidate in the fight against antimicrobial resistance [1]. This compound is characterized by a complex molecular structure containing a piperazic acid moiety, a cyclic hydrazine nonproteinogenic amino acid that confers conformational constraint to the molecule, which is essential for its biological activity [2]. The biosynthesis of this compound involves a type I polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) hybrid system, encoded by the dpn biosynthetic gene cluster (BGC) identified in Streptomyces sp. CS113, a strain isolated from the cuticle of leaf-cutting ants [2].
The growing global threat of antimicrobial resistance (AMR), particularly from multidrug-resistant pathogens like MRSA, has intensified the need for novel therapeutic agents. Among multidrug-resistant pathogens, MRSA is a leading cause of severe nosocomial infections, urgently demanding the discovery of novel antimicrobial agents [1]. Nature, particularly Actinomycetota, remains a prolific source of potent bioactive compounds to combat pathogens. The renewed interest in exploring Actinomycetota de novo is directly driven by the AMR crisis, with bioprospecting efforts in underexplored ecological niches proving highly promising [1]. Understanding and engineering the biosynthesis of compounds like this compound through genetic approaches represents a crucial strategy for enhancing production and generating novel analogs to combat resistant pathogens.
The initial identification of the this compound BGC was achieved through genome mining of Streptomyces sp. CS113, using the piperazate synthase KtzT as a bioinformatics hook due to the presence of piperazic acid in the this compound structure [2]. The dpn cluster spans 66.5 kb and comprises twenty-seven genes, including those encoding PKS, NRPS, regulatory functions, transport proteins, and tailoring enzymes [2]. The cluster's boundaries are defined by dpnL and dpnR3, with the core biosynthetic machinery consisting of four PKS genes (dpnP1 to dpnP4) organized into four modules and NRPS genes (dpnS1 to dpnS4) organized into six modules [2].
Table 1: Key Genes in the this compound Biosynthetic Gene Cluster
| Gene | Function | Role in this compound Biosynthesis |
|---|---|---|
| dpnZ | Piperazate synthase | Forms the N-N bond for piperazic acid biosynthesis |
| dpnO2 | Ornithine oxygenase | Converts L-ornithine to L-N5-OH-ornithine |
| dpnP1-P4 | Polyketide synthases | Assemble the polyketide portion of this compound |
| dpnS1-S4 | Nonribosomal peptide synthetases | Incorporate amino acid building blocks |
| dpnR1-R3 | Regulatory proteins | Control expression of the BGC |
| dpnT1-T4 | Transport proteins | Possibly involved in export and self-resistance |
The connection between the identified dpn BGC and this compound production was confirmed experimentally through gene inactivation studies. Specifically, inactivation of the NRPS gene dpnS2 and the piperazate synthase gene dpnZ resulted in the abolition of this compound production, providing definitive genetic proof that the identified cluster is responsible for this compound biosynthesis [2]. This approach follows established practices for validating BGCs, as demonstrated in similar studies on related compounds like polyoxypeptin A, where inactivation of a key NRPS gene (plyH) completely abolished compound production [3].
Streptomyces species present unique challenges for genetic manipulation due to their complex developmental cycles and dense mycelial growth. However, recent advances in synthetic biology tools and DNA delivery methods have significantly improved the efficiency of genetic engineering in these bacteria [4]. The available genetic tools for Streptomyces manipulation include shuttle vectors, site-specific recombination systems, and CRISPR-based technologies. While CRISPR-Cas systems have revolutionized genome editing in many organisms, their application in Streptomyces can be strain-dependent and requires optimization [4]. For diteramycin studies, both traditional homologous recombination and CRISPR-based methods can be employed depending on the specific research goals and available expertise.
Strategic selection of target genes is crucial for successful inactivation experiments in this compound biosynthesis studies. Based on the characterized dpn cluster, the following genes represent high-priority targets for functional studies:
Table 2: Comparison of Gene Inactivation Methods for Streptomyces
| Method | Efficiency | Time Required | Key Applications | Advantages | Limitations |
|---|---|---|---|---|---|
| Homologous Recombination | Moderate to High | 3-6 weeks | Gene knockouts, promoter replacements | Well-established, reliable | Time-consuming, requires screening many colonies |
| CRISPR-Cas9 | Variable | 2-4 weeks | Gene knockouts, point mutations | Faster, enables multiplexing | Requires optimization, potential for off-target effects |
| CRISPRi | High | 1-2 weeks | Gene knockdown, essential gene studies | Reversible, no DNA cleavage | Temporary effect, requires continuous selection |
Target Gene Selection and Vector Design:
Protoplast Preparation and Transformation:
Screening and Verification of Mutants:
The design of guide RNAs (gRNAs) is a critical step for successful CRISPR-Cas9 mediated gene inactivation. For gene knockout experiments in Streptomyces, the following design principles should be applied [5] [6] [7]:
Table 3: gRNA Design Parameters for Streptomyces Gene Inactivation
| Parameter | Optimal Value | Considerations |
|---|---|---|
| Target Location | 5-65% of protein coding region | Avoid N-terminal (potential alternative start sites) and C-terminal (non-essential regions) |
| GC Content | 40-80% | Extremely high or low GC may reduce efficiency |
| Off-Targets | No matches with ≤3 mismatches | Especially avoid off-targets with mismatches in seed region |
| PAM Sequence | NGG for SpCas9 | Varies for other Cas enzymes |
CRISPR Plasmid Assembly:
Conjugation and Selection:
Screening and Validation:
The following diagram illustrates the complete workflow for gene inactivation in this compound biosynthesis studies, from initial design to final validation:
Figure 1: Experimental workflow for gene inactivation in this compound biosynthesis studies
A typical gene inactivation project for this compound biosynthesis studies follows this timeline:
Following the selection of potential mutants, comprehensive molecular validation is essential to confirm the intended genetic modifications:
The critical step in evaluating the success of gene inactivation in this compound biosynthesis is the analysis of metabolic profiles:
Table 4: Analytical Parameters for this compound Detection and Characterization
| Analytical Method | Key Parameters | Expected Results for Successful Knockout |
|---|---|---|
| HPLC-UV | C18 column, gradient: 10-100% MeCN in H₂O (0.1% FA), flow: 1 mL/min, detection: 210-280 nm | Absence of this compound peak at expected retention time |
| HRMS | ESI positive mode, resolution: >30,000, mass range: 100-1500 m/z | Absence of [M+H]+ ion for this compound (exact mass dependent on structure) |
| NMR | 1H NMR (500 MHz), 13C NMR (125 MHz) in CDCl₃ or DMSO-d6 | Absence of characteristic this compound signals in mutant spectrum |
Gene inactivation may not always result in complete abolition of target compounds due to the complex regulation of secondary metabolism in Streptomyces. To maximize detection of metabolic changes:
Gene inactivation strategies represent powerful tools for elucidating biosynthetic pathways of natural products like this compound. The successful application of these methods has enabled the confirmation of the dpn BGC and provided insights into the biosynthesis of this potent anti-MRSA compound [2]. As genetic tools for Streptomyces continue to advance, particularly with the refinement of CRISPR-based technologies, the efficiency and speed of such studies will significantly improve [4].
Future directions in this field include the development of multiplexed gene inactivation approaches to study multiple genes simultaneously, the application of CRISPRi for tunable gene repression to study essential genes, and the integration of heterologous expression systems to bypass native regulation. These approaches will not only accelerate the study of this compound biosynthesis but also facilitate the engineering of novel analogs with improved pharmacological properties, potentially offering new weapons in the fight against antimicrobial resistance.
This protocol outlines the initial steps for reviving and identifying S. griseoaurantiacus.
dpnZ), a key gene in the this compound biosynthetic gene cluster (BGC) [3].This protocol describes the process for the small-scale production of this compound in liquid culture.
| Medium | Description / Key Components | Ferration Conditions |
|---|---|---|
| Standard Broth (Unspecified) | Used in original this compound discovery paper [4]. | Incubate at 30°C with shaking for 7-21 days (longer fermentation may be required for full compound maturation) [4] [3]. |
| R5A or SM17 Broth | R5A is a rich, defined medium; SM17 is a proprietary medium. | Monitor for pellet formation in the culture broth, which is often observed during metabolite production [2] [1]. |
This protocol covers the extraction of this compound from the culture broth and its preliminary analysis.
This protocol provides a genetic method to confirm that the identified BGC is responsible for this compound production.
dpn BGC produces this compound, create a knockout mutant by inactivating a key gene, such as the non-ribosomal peptide synthetase gene dpnS2 or the piperazate synthase gene dpnZ [3].The following diagram illustrates the core workflow for obtaining and confirming this compound production, integrating both laboratory and genetic methods.
dpn) is a 66.5 kb cluster encoding a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system. The presence of a piperazate synthase (dpnZ) is a key genetic marker for this family of depsipeptides [3].
Antibiotic Overview: Diperamycin is a cyclic hexadepsipeptide antibiotic produced by Streptomyces griseoaurantiacus MK393-AF2. It shows potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [1] [2].
Q1: What is the typical fermentation process for this compound? While a detailed industrial protocol for this compound is not publicly available, the general fermentation process for antibiotics from Streptomyces involves several key stages [3] [4]:
Q2: What are the most critical parameters to control for high yield? The table below summarizes the key parameters and their optimization targets, drawing from successful fermentations of similar compounds like rapamycin [3].
| Parameter | Optimization Strategy | Rationale |
|---|---|---|
| Dissolved Oxygen (DO) | Cascade control of agitation, aeration, and vessel pressure to maintain high DO levels. | Oxygen transfer is often diffusion-limited and critical for secondary metabolism in dense mycelial cultures [3]. |
| pH | Allow pH to vary within a controlled range (e.g., 6.2-6.8), rather than fixing a single point [3]. | A pH deadband can more naturally mimic the physiological conditions that induce antibiotic production [3]. |
| Temperature | Consider a two-stage process: a higher temperature for rapid biomass growth, followed by a lower shift for production [3]. | The optimum temperature for secondary metabolism is often narrower and lower than for primary growth [3]. |
| Agitation & Aeration | Intensive agitation and increased aeration rate to improve oxygen transfer, especially as broth viscosity increases [3]. | Prevents oxygen limitation, which can restrict metabolism and drastically reduce yield [3]. |
Q3: My yields are low. What are the common issues and solutions? Low yields can stem from multiple factors. Follow the troubleshooting logic below to diagnose and address potential problems.
Troubleshooting workflow for low this compound yield.
Q4: How can I prevent microbial contamination in my fermenter? Contamination can ruin batches and is a common operational challenge [5].
If basic parameter optimization does not yield sufficient improvements, consider these advanced approaches informed by current research trends.
The most relevant scientific literature suggests that a focus on dissolved oxygen control and pH strategy is a powerful starting point for optimizing a Streptomyces fermentation [3]. To build a robust process for this compound, you may need to:
Here are answers to common challenges you might face when working with this compound.
FAQ 1: My Streptomyces strain is not producing this compound. What could be wrong? This is often due to a silent or cryptic biosynthetic gene cluster (BGC) that is not being expressed under your standard laboratory conditions [1].
dpn BGC in your strain. A key hook is the piperazate synthase gene dpnZ [1].FAQ 2: How can I significantly increase my this compound yield? Yield optimization requires a move away from one-variable-at-a-time approaches to efficient statistical methodologies.
FAQ 3: Are there agro-industrial wastes that can be used for cost-effective production? Yes, several agro-wastes have been successfully used as substrates in solid-state fermentation for antibiotic production by Streptomyces.
| Agro-Industrial Substrate | Relative Performance for Antibiotic Production |
|---|---|
| Wheat bran | (Highest) |
| Apple pomace | |
| Pineapple peel | |
| Orange peel | |
| Banana peel | |
| Black gram husk | |
| Green gram husk | |
| Rice bran | |
| Pomegranate peel | (Lowest) |
The following workflow integrates genetic discovery and media optimization for this compound production. This diagram outlines the key stages from confirming production potential to maximizing yield:
Phase 1: Genetic Confirmation of the dpn BGC
dpn BGC was first identified in Streptomyces sp. CS113, a strain isolated from leaf-cutting ants [1].dpnZ), which is crucial for producing the piperazic acid moiety in this compound. The presence of this gene is a strong indicator of the cluster's potential to produce this compound or a closely related analogue [1].Phase 2: Culture Awakening & Initial Production
Phase 3: Statistical Optimization for Yield
When designing your experiments, consider the following parameters, which have been shown to be effective for related Streptomyces and antibiotics:
| Optimization Aspect | Key Parameters & Components to Test | Example from Literature |
|---|---|---|
| Carbon Source | Glucose, Glycerol, Agro-wastes (Wheat bran, Apple pomace) | 10 g/L glucose maximized bioactive compound production in S. kanamyceticus [2]. Wheat bran was the best substrate for a mangrove Streptomyces sp. [3]. |
| Nitrogen Source | Glycine max (soybean) meal, Yeast Extract, Peptone, Ammonium sulfate | A medium with 10 g/L Glycine max meal optimized antibiotic production [2]. Yeast extract was a significant factor [3]. |
| Cultural Factors | Incubation temperature (e.g., 28-37°C), pH, Aeration/Agitation speed | Standard incubation is often at 28-30°C for Streptomyces. |
| Statistical Method | Central Composite Design (CCD) with Response Surface Methodology (RSM) | This combination significantly enhanced bioactive compound yield in S. kanamyceticus and other isolates [2] [3]. |
Q1: What is a "silent" or "cryptic" BGC?
Q2: How was the Diperamycin BGC originally activated?
dpnS2 and the piperazate synthase gene dpnZ), which abolished production [1] [2].Q3: What is a key characteristic of the this compound BGC?
Q4: Are there sensitive methods to detect BGC activation?
cviI). The produced AHL diffuses and induces a visible purple pigment (violacein) in a reporter strain, allowing for highly sensitive and visual detection of gene expression [3].The following table summarizes core strategies for activating silent BGCs, with specific examples from the literature.
Table 1: Strategies for Activating Silent Biosynthetic Gene Clusters
| Strategy | Methodology | Example from Literature | Key Outcome |
|---|---|---|---|
| 1. Culture Media Optimization | Systematic testing of diverse fermentation media and physical conditions (temperature, aeration) [1] [2]. | Screening of Streptomyces sp. CS113 in different media to activate the silent dpn BGC for this compound [1] [2]. |
Identified specific growth conditions that "awakened" the cluster and led to metabolite production. |
| 2. Genetic Manipulation: Cluster-Situated Regulator (CSR) Overexpression | Cloning and overexpression of a positive regulatory gene located within the target BGC itself [4]. | Overexpression of the LuxR-like regulator gene crxR1 activated the silent crx BGC in Streptomyces sp. CS057, leading to production of crexazones [4]. |
Directly elevated expression of the entire biosynthetic pathway. |
| 3. Genetic Manipulation: Pleiotropic Regulator Manipulation | Deletion or overexpression of global regulatory genes that control multiple metabolic pathways across the genome [3]. | Disruption of the pleiotropic regulatory gene wblA in a Streptomyces strain activated the production of tylosin analogs [3]. |
Unlocked multiple silent clusters simultaneously. |
| 4. Use of Sensitive Reporter Systems | Employing highly sensitive detection methods, such as the VRS-bAHL system, to monitor low-level activation that standard methods might miss [3]. | Used to characterize the activation of the ovm gene cluster for oviedomycin, determining its precise initiation time (between 24-36 hours) [3]. |
Enabled detection of subtle activation events and precise timing of expression. |
This is often the first and most straightforward approach to attempt.
This protocol is based on the successful activation of the crx cluster [4].
hrdB).After attempting activation, you need reliable methods to confirm success.
Table 2: Methods for Detecting and Validating BGC Activation
| Method | Principle | Application & Advantage |
|---|---|---|
| LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) | Separates compounds and provides accurate mass, allowing comparison to expected molecular weight of the target. | Primary tool for dereplication and detecting new compounds. Essential for confirming the identity of this compound [1] [2]. |
| NMR (Nuclear Magnetic Resonance) | Provides detailed information on the structure and stereochemistry of a purified compound. | Used for full structural elucidation. Confirmed the identity of this compound after activation [1] [2]. |
| VRS-bAHL Reporter System | A genetic system where cluster activation leads to production of a diffusible signal that induces a visible pigment in a reporter strain [3]. | Extremely sensitive and visual. Allows for rapid screening of activation conditions and real-time monitoring of gene expression without complex instrumentation. |
| Genetic Inactivation ("Knock-out") | Targeted disruption of a core biosynthetic gene (e.g., NRPS, PKS, or a unique enzyme like a piperazate synthase) within the BGC. | Provides definitive proof that the BGC is responsible for producing the compound. If the compound disappears in the mutant, the link is proven [1] [2]. |
The following diagram illustrates a logical, step-by-step workflow for approaching a silent BGC, integrating the strategies discussed above.
Q1: What is Diperamycin and where does it come from? this compound is a cyclic hexadepsipeptide antibiotic produced by various Streptomyces strains, including S. griseoaurantiacus MK393-AF2 and the more recently identified Streptomyces sp. CS113 isolated from leaf-cutting ants [1] [2] [3]. It belongs to the azinothricin family of natural products and exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [1] [2] [4].
Q2: What is the core structural challenge with this compound? The primary challenge lies in elucidating its hybrid structure, which consists of a complex cyclic depsipeptide core integrated with a polyketide-derived side chain [5] [2]. This structure is built from several unusual, highly oxidized nonproteinogenic amino acids, such as piperazic acid, which introduce significant complexity and conformational constraint [5] [2].
Here is a structured guide to common issues and methodologies for characterizing this compound.
| Challenge | Recommended Methodology | Technical Tips & Purpose |
|---|---|---|
| Insufficient Compound Purity | Culture & Extraction Optimization | Use Central Composite Design (CCD) with Partial Least Squares Regression (PLSR) to optimize yield. A defined medium with 10 g/L glucose and 10 g/L glycine max meal is a potential starting point [6]. |
| Identifying Unusual Amino Acids | Genome Mining & HR-MS/MS | Use antiSMASH to find the Biosynthetic Gene Cluster (BGC). Key genes: dpnZ (piperazate synthase) and dpnO2 (ornithine oxygenase) for piperazic acid biosynthesis [2]. Correlate HR-MS/MS fragmentation patterns with gene predictions [2]. |
| Elucidating Macrocyclic Structure | Advanced NMR Experiments | Employ Nuclear Magnetic Resonance (NMR), specifically NOESY or ROESY, to observe spatial proximities between protons, which is critical for determining the cyclic structure and conformation [2]. |
| Determining Biosynthetic Logic | Gene Inactivation & Mutant Analysis | Create gene knockout mutants (e.g., of the NRPS gene dpnS2 or dpnZ). Analyze metabolites in the mutant strain versus wild-type using HPLC, HRMS, and NMR to identify structural changes or pathway intermediates [5] [2]. |
The following diagram illustrates the core biosynthetic logic of this compound, as inferred from genetic analysis, showing the transition from gene cluster to final active compound [5] [2].
Genetic Identification of the BGC [2]:
dpn BGC.dpnS2 or the piperazate synthase dpnZ) via homologous recombination. Compare the metabolic profile of the mutant strain to the wild-type using HPLC-HRMS to observe the absence of this compound or the accumulation of predicted intermediates.Structural Elucidation Workflow [2]:
1H, 13C, COSY, HSQC, HMBC, NOESY/ROESY) to deduce the planar structure and conformation.
Diperamycin is a potent anti-MRSA metabolite produced by Actinomycetota, noted for its submicromolar minimal inhibitory concentration (MIC), making it a promising candidate for development [1]. Scaling up its production involves transitioning from small-scale laboratory fermentation to large-scale industrial manufacturing. This process is critical for producing the quantities needed for preclinical and clinical trials but is often fraught with technical challenges [2] [3].
The core challenges during scale-up often involve [2] [3]:
Here is a guide to common issues you might encounter, their potential causes, and recommended solutions.
| Challenge | Potential Causes | Recommended Solutions & Methodologies |
|---|
| Low Product Yield [2] [3] | Suboptimal fermentation conditions (aeration, nutrient stress); inefficient nutrient delivery at large scale; genetic instability of production strain. | - Process Optimization: Use statistical design of experiments (DoE) to identify critical parameters. Protocol: In benchtop bioreactors, test different dissolved oxygen (DO) setpoints (e.g., 20%, 30%, 40%) and correlate with yield.
Q1: What are the key principles for designing a scalable process from the beginning? The three key principles are [3]:
Q2: How can we better manage supply chain risks for raw materials during scale-up? Build strong relationships with suppliers and diversify your sourcing options to avoid single-point failures. Implement rigorous quality control measures for all incoming materials and use supply chain analytics tools to forecast demand and anticipate potential disruptions [2].
Q3: What regulatory frameworks should we be aware of during technology transfer and scale-up? You must adhere to Good Manufacturing Practices (GMP) as required by regulatory agencies like the FDA and EMA. A proactive approach includes early engagement with these agencies, extensive documentation, and employing a Quality by Design (QbD) framework. QbD involves identifying Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs) early on to ensure the process reliably produces a product meeting its quality standards [2].
The following diagram illustrates a structured, iterative workflow for scaling up and optimizing the production of a metabolite like this compound, integrating the principles and troubleshooting advice outlined above.
Diagram: Workflow for Scaling Up Metabolite Production
The search results indicate that discovering and optimizing compounds like this compound is being revitalized by advanced techniques. While more applicable to the discovery phase, these strategies can inform long-term scale-up plans:
This compound is a hybrid polyketide-depsipeptide antibiotic produced by Streptomyces strains (e.g., S. griseoaurantiacus MK393-AF2 and Streptomyces sp. CS113) [1] [2]. It demonstrates potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [3] [1] [2].
The following table summarizes its key chemical and physical properties, which are critical for planning extraction and purification strategies.
| Property | Specification | Technical Relevance |
|---|---|---|
| Molecular Formula | C₃₈H₆₄N₈O₁₄ [2] | Required for mass spectrometry analysis. |
| Molecular Weight | 857 g/mol [2] | Key parameter for HRMS detection. |
| Chemical Class | Hybrid polyketide-depsipeptide; Azinothricin family [4] [2] | Informs on potential solubility and stability. |
| Structural Features | Contains two piperazic acid units [4] [2] | A key diagnostic feature for structural confirmation. |
| Detected Adduct | [M+NH₄]⁺ at m/z 874.4869 [2] | Crucial for LC-MS method development. |
While a specific protocol for this compound is not available, the general workflow for isolating antimicrobial compounds from Streptomyces involves several common steps, as illustrated below. You can use this as a template and adapt it for this compound.
Here are the methodologies for key steps, based on general practices for similar compounds:
Step 1: Initial Extraction from Broth
Step 2: Crude Extract Concentration
Step 3: Purification and Analysis
How can I confirm my purified compound is this compound? The most reliable method is a combination of HRMS and NMR. HRMS should show the correct ammonium adduct ion. NMR data should be compared against published spectra to confirm the unique structural features, especially the piperazate residues [4] [2].
What if the this compound BGC is silent in my strain? The expression of biosynthetic gene clusters can be low under standard lab conditions. To "awaken" a silent cluster, try cultivating the producer strain in a variety of different culture media with varying carbon and nitrogen sources. Changing physical parameters like temperature and agitation can also stimulate production [4].
Since direct data is limited, here are targeted strategies based on general purification principles:
dpn biosynthetic gene cluster can be powerful. Inactivation of specific genes (e.g., dpnS2) can be used to create mutant strains that do not produce this compound. This mutant can serve as a perfect control to confirm that your observed antimicrobial activity and purified compound are indeed this compound and not a co-eluting metabolite [4].
A low titer can stem from several factors. The table below summarizes the most common issues and their underlying causes.
| Problem Area | Specific Issue & Root Cause |
|---|---|
| Gene Cluster Expression | The biosynthetic gene cluster (BGC) is cryptic or silent under standard lab conditions and requires specific triggers for activation [1] [2]. |
| Culture Conditions | The composition of the culture medium and physical conditions are suboptimal for activating the regulatory pathways that lead to this compound production [2] [3]. |
| Process Control | Parameters like dissolved oxygen (DO) and pH are not maintained at levels that support the metabolic shift from growth (primary metabolism) to antibiotic production (secondary metabolism) [4] [5]. |
Here are specific methodologies you can employ to address the issues above, based on successful research.
Before optimization, ensure the target cluster is present and expressed.
Since the dpn cluster is silent under standard conditions, systematically testing different media is crucial [2].
The following workflow outlines this systematic approach:
Once expression is achieved, fine-tune the process for higher yield.
For significant leaps in production, consider these advanced methods demonstrated for other antibiotics.
| Additive | Concentration | Addition Time | Target Antibiotic | Result |
|---|---|---|---|---|
| Isopropanol | 4 mg/L | 24 hours | Amphotericin B | Increased precursor pools for polyketide chain |
| Alanine | 1 mM | 24 hours | Amphotericin B | Provided amino acid precursor |
| Pyruvate | 1 g/L | 24 hours | Amphotericin B | Enhanced central carbon metabolism |
| Nicotinamide | 0.025 g/L | 24 hours | Amphotericin B | Improved cofactor availability |
The table below summarizes the core strategies used to activate the Diperamycin BGC in Streptomyces sp. CS113 and other general methods for cryptic BGC awakening.
Table 1: Strategies for Awakening Cryptic Biosynthetic Gene Clusters
| Strategy | Key Action / Target | Application in this compound/Related Clusters | Experimental Protocol Overview |
|---|---|---|---|
| Culture Condition Optimization [1] [2] | Altering physiological conditions & media composition. | Key for expressing the dpn cluster in Streptomyces sp. CS113 [1] [2]. | Test various culture media (e.g., TSB, R5A). Vary parameters: carbon/nitrogen sources, temperature, aeration, and incubation time [1] [3]. |
| Genetic Inactivation [1] [2] | Disrupting a key biosynthetic gene to link BGC to product. | Inactivation of the NRPS gene dpnS2 or the piperazate synthase gene dpnZ abolished this compound production [1] [2]. | 1. Design a target gene disruption plasmid (e.g., with an apramycin resistance cassette). 2. Introduce plasmid into producer strain via intergeneric conjugation. 3. Select for double-crossover mutants via antibiotic resistance. 4. Verify mutant via PCR and analyze metabolite profile (HPLC-HRMS) compared to wild type [4]. | | Regulatory Gene Overexpression [4] [5] [3] | Overexpressing pathway-specific positive regulators. | Overexpression of a LuxR-like regulator (crxR1) activated a cryptic diazo BGC in the related Streptomyces sp. CS057 [3]. | 1. Clone the regulatory gene into a multi-copy expression vector (e.g., using a strong, constitutive promoter). 2. Introduce the construct into the wild-type producer strain. 3. Ferment the recombinant strain and analyze metabolite extraction (HPLC-HRMS/NMR) for enhanced or new compound production [4] [3]. | | Ribosome Engineering [6] | Introducing drug-resistance mutations in ribosomal protein S12 (rpsL) or RNA polymerase β-subunit (rpoB). | A general method not specifically reported for this compound but highly effective for activating silent BGCs in Streptomyces [6]. | 1. Spontaneously generate resistant mutants by challenging the strain with sub-inhibitory concentrations of antibiotics (e.g., rifampicin, streptomycin). 2. Isolate resistant colonies and screen their metabolic profiles for new compounds. 3. Sequence rpsL or rpoB genes in productive mutants to confirm the mutation [6]. |
The following diagram illustrates the logical workflow for approaching the activation of a cryptic BGC like the one for this compound, integrating the strategies listed above.
Q1: I've identified the this compound BGC in my Streptomyces strain via genome mining, but no compounds are detected under standard lab conditions. What should be my first step?
Q2: I need definitive proof that my target BGC produces this compound. What is the most conclusive genetic experiment?
Q3: After overexpressing a putative positive regulator, I still don't see this compound production. What could be wrong?
Q4: The Ribosome Engineering approach seems simple. Can I use it for this compound?
The table below summarizes the core metabolic engineering approaches you can take, the problems they solve, and the results you can expect.
| Strategy | Methodology / Target | Problem It Solves | Key Experimental Outcomes / Quantitative Data |
|---|---|---|---|
| Cluster Activation [1] | Culture in R5 + 2% ISA medium; Inactivate key genes (e.g., dpnS2, dpnZ) to confirm cluster identity. |
The dpn BGC is silent under standard lab conditions. |
Successfully activated production of diperamycin, confirmed by HRMS and NMR [1]. |
| Precursor Supply Enhancement (Inferred from related antibiotics) [2] | Engineer the aspartate family amino acid supply. | Low precursor flux limits lipopeptide antibiotic yield. | In daptomycin engineering, enhancing Asp supply increased titers by 75.7% [2]. |
| Regulatory Gene Engineering [3] | Knock out negative pathway-specific regulators (e.g., Lrp/AsnC family regulators like TobR). |
Native regulators suppress antibiotic biosynthesis. | In tobramycin engineering, knocking out a negative regulator (TobR) increased production by 22.35% [3]. |
| Structural Gene Overexpression [3] | Overexpress key biosynthetic genes (e.g., tobO oxygenase) with strong promoters (ermEp*, kasOp*). |
Bottleneck enzymes limit metabolic flux. | Overexpressing tobO with ermEp* increased carbamoyltobramycin titer by 36.36% [3]. |
| Combined Engineering [2] [3] | Combine multiple strategies (e.g., regulator knockout + key gene overexpression). | Single modifications have limited impact; synergy is required for high yields. | Combined tobR knockout and tobO overexpression increased titers by 42.42%. In daptomycin, combined strategies led to a 2.6-fold increase [2] [3]. |
This protocol is based directly on the successful activation of the dpn cluster in Streptomyces sp. CS113 [1].
Step 1: Confirm Cluster Presence via Genome Mining
Step 2: Express the Silent Cluster by Media Optimization
Step 3: Genetically Validate the BGC (Essential)
dpn cluster produces this compound, construct a knockout mutant of a critical gene, such as the non-ribosomal peptide synthetase gene dpnS2 or the piperazate synthase gene dpnZ [1].This protocol adapts successful strategies from related antibiotics like daptomycin and tobramycin [2] [3]. The following workflow outlines the key steps and decision points in this process.
Implementation of Engineering Strategies:
Enhancing Precursor Supply (Strategy A1):
acsA4, pta, pyrB, pyrC). Alternatively, use strong promoters (e.g., kasOp*) to overexpress genes in the Asp synthesis pathway (e.g., aspC, gdhA, ppc) [2].Knocking Out Negative Regulators (Strategy A2):
TobR) can act as repressors [3].tobR). An increase in production confirms its negative role [3].Overexpressing Key Biosynthetic Genes (Strategy A3):
tobO) was a successful target [3].dpn homolog of tobO) into a multi-copy plasmid under the control of a strong, constitutive promoter like ermEp* or kasOp*. Introduce the plasmid into your production strain [3].Combining Modifications (Strategy A4):
Q1: What is the first thing I should check if I detect no this compound production?
A1: First, verify that the dpn BGC is present in your strain using antiSMASH [1]. If it is, the cluster is likely silent. Your primary step should be to switch from standard media to R5 medium supplemented with 2% ISA, which has been proven to activate the dpn cluster [1].
Q2: The dpn cluster is related to the aurantimycin A cluster. Can I use information from that system?
A2: Yes, absolutely. The research identifies the dpn BGC as having high functional similarity to the aurantimycin A biosynthetic pathway [1]. Looking at studies on aurantimycin A can provide valuable insights into potential regulatory mechanisms, key enzymes, and engineering targets for this compound.
Q3: After initial success, how can I push for higher yields? A3: Incremental, combinatorial engineering is the most effective path. Do not stop at a single modification. Based on successful examples, the highest yielding strains were created by combining multiple approaches, such as deleting a negative regulator, overexpressing a key structural gene, and enhancing precursor supply simultaneously [2] [3].
Different growth objectives (biomass accumulation vs. secondary metabolite production) require tailored media and conditions. The tables below summarize optimized parameters from key studies.
Table 1: Media Compositions for Growth and Bioactive Metabolite Production
| Medium Name | Key Components | Application / Effect on S. griseoaurantiacus | Citation |
|---|---|---|---|
| R5A Medium | Not fully detailed in sources, but a complex medium for routine growth. | Routine growth and sporulation; used for pre-culture before production experiments. [1] | |
| CFMS Medium | Glucose (1 g/L), Peptone (0.5 g/L), KH₂PO₄ (0.7 g/L), K₂HPO₄ (1.4 g/L), MgSO₄ (0.1 g/L), Chicken Feathers (10 g/L), Trace elements, pH 8. | Supports high keratinolytic activity and antibiotic production when feathers are the primary nutrient source. [1] | |
| CFTW Medium | Chicken Feathers (10 g/L), Tap Water. | Minimal medium using feathers as the sole source of carbon and nitrogen; tests the strain's biodegradation capability. [1] | |
| Soya Bean Broth 1 | Soya bean meal (10 g/L), Glucose (10 g/L), NaCl (10 g/L), pH 7.0. | Identified in a related Streptomyces study as optimal for antibacterial compound production. [2] | |
| Various Media (OSMAC) | ISP2, ISP3, ISP4, 1/2 PDA, YES, YME. | Culturing on different media elicits production of different secondary metabolites; 205 putative compounds were detected across 6 media. [3] |
Table 2: Optimized Physical Growth Parameters
| Parameter | Optimal for Growth | Optimal for Secondary Metabolites | Citation |
|---|---|---|---|
| Temperature | 33°C | 31-32°C | [4] |
| pH | 7.3 | 7.5 - 7.6 | [4] |
| Agitation | 110 rpm | 112 - 120 rpm | [4] |
| Incubation Time | - | 4-5 days (for antibacterial compounds in related species) | [2] |
This method explores the strain's chemical potential by varying culture media [3].
Co-cultivation can trigger the production of specialized metabolites not seen in pure cultures [1].
Q1: What are the key antifungal metabolites produced by S. griseoaurantiacus, and how are they regulated? A1: The predominant antifungal metabolites identified are undecylprodigiosin and members of the manumycin family (e.g., Manumycin A) [3] [1]. Their production is highly regulated by culture conditions. The OSMAC approach shows that different media activate different Biosynthetic Gene Clusters (BGCs). Furthermore, co-cultivation with other Streptomyces strains can significantly enhance the production of these compounds. [3] [1]
Q2: My antibiotic yields from S. griseoaurantiacus are low. What optimization strategies can I use? A2: Beyond basic media selection, consider these advanced strategies:
Q3: How can I monitor growth and activity when the culture medium is turbid (e.g., with feather debris)? A3: When optical density measurements are unreliable, you can monitor microbial activity indirectly by measuring gas concentrations in the headspace of hermetically sealed culture vessels. Analyze O₂ consumption and CO₂ production over time using Gas Chromatography with a Thermal Conductivity Detector (GC-TCD), as aerobic respiration consumes O₂ and releases CO₂ at an equivalent ratio. [1]
The following diagram outlines a logical pathway for troubleshooting and optimizing your S. griseoaurantiacus culture experiments.
For the vancomycin portion of your guide, you can structure the information as follows based on available data.
Table: Vancomycin Profile at a Glance
| Characteristic | Details | | :--- | :--- | | Drug Class | Glycopeptide antibiotic [1] [2]. | | Origin | Discovered in the 1950s from the soil bacterium Streptomyces orientalis [1] [2]. | | Mechanism of Action | Binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of lipid II, inhibiting transglycosylation and transpeptidation, crucial steps in peptidoglycan cell wall synthesis. This leads to cell wall weakening and bacterial lysis [1] [2]. | | Primary Clinical Use vs. MRSA | One of the first-line drugs for treating MRSA infections, including bacteremia and skin/soft tissue infections [1] [3]. | | Resistance Mechanisms |
walkR, vraSR) [1] [4].vanA gene cluster from enterococci, which alters the binding target to D-alanyl-D-lactate (D-Ala-D-Lac) [1] [2].The following diagram illustrates the established mechanism of action for vancomycin and the primary pathways through which S. aureus develops resistance.
For laboratory testing of vancomycin susceptibility against S. aureus, the following methods are recommended.
Table: Key Experimental Protocols for Vancomycin Susceptibility Testing
| Method | Key Procedure Details | Interpretive Criteria (MIC for S. aureus) |
|---|
| Broth Microdilution [5] | Preparation of twofold antibiotic dilutions in Mueller-Hinton broth; inoculation with standardized bacterial suspension. | VSSA: ≤2 μg/mL VISA: 4-8 μg/mL VRSA: ≥16 μg/mL [1] | | Agar Dilution [6] | Incorporation of vancomycin into Mueller-Hinton Agar plates; inoculation with multipoint inoculator. | Same as above [6]. | | E-test (Epsilometer Test) [6] | Application of a predefined antibiotic gradient strip on a lawn-inoculated agar plate; reading the MIC at the ellipse intersection. | Used for screening; results should correlate with reference methods [6]. |
This compound is a cyclic hexadepsipeptide antibiotic with potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [1]. It is a hybrid polyketide-nonribosomal peptide (PK-NRP) produced by Streptomyces species [2].
This compound belongs to a group of depsipeptides known as the azinothricin family, which includes compounds like azinothricin, polyoxypeptin, and aurantimycin A [2]. Members of this family are characterized by the presence of a cyclic depsipeptide structure and often contain non-proteinogenic amino acids like piperazic acid, which confers conformational rigidity important for their biological activity [2].
The table below summarizes the key available information for this compound and the general characteristics shared within the azinothricin family.
| Characteristic | This compound | Azinothricin Family Compounds (e.g., Aurantimycin A, Polyoxypeptin) |
|---|---|---|
| Chemical Class | Hybrid Polyketide-Depsipeptide [2] | Depsipeptide / Hybrid Polyketide-Depsipeptide [2] |
| Core Structure | Cyclic hexadepsipeptide [1] | Cyclic depsipeptide [2] |
| Key Structural Feature | Contains piperazic acid [2] | Often contain piperazic acid [2] |
| Producing Organism | Streptomyces griseoaurantiacus [1] and Streptomyces sp. CS113 [2] | Various Streptomyces species [2] |
| Biosynthetic Gene Cluster (BGC) | dpn BGC (~66.5 kb) [2] |
Similar but distinct BGCs (e.g., aur for aurantimycin) [2] |
| Antimicrobial Activity | Potent against Gram-positive bacteria, including MRSA [1] | Not specified in available search results |
| BGC Similarity to this compound | — | Aurantimycin A: 36% gene similarity [2] |
The biosynthesis of this compound is directed by the dpn Biosynthetic Gene Cluster (BGC), which spans approximately 66.5 kb and contains 27 genes [2]. This cluster includes genes for:
dpnP1 to dpnP4, organized into four modules [2].dpnS1 to dpnS4 [2].dpnZ (piperazate synthase) and dpnO2 (a putative ornithine oxygenase) work together to synthesize and incorporate the piperazic acid moiety [2].The following diagram illustrates the logical workflow for discovering and validating the dpn BGC:
While complete experimental details are found in the primary literature, the general methodologies for key findings are as follows:
dpn BGC was identified through genome mining of Streptomyces sp. CS113 using the piperazate synthase gene ktzT as a hook for BLAST analysis. The cluster was delineated and analyzed using bioinformatics tools like antiSMASH [2].dpn BGC and this compound production was confirmed by gene knockout experiments. Inactivation of the NRPS gene dpnS2 or the piperazate synthase gene dpnZ led to the loss of this compound production, providing direct genetic evidence [2].The discovery and characterization of the dpn BGC have significant implications:
| Antibiotic Name | Class | Spectrum of Activity (Gram-positive) | Reported Potency (MIC range) | Key Resistant Targets |
|---|---|---|---|---|
| Diperamycin [1] [2] [3] | Cyclic hexadepsipeptide | Broad; various Gram-positive bacteria | "Submicromolar" / "potent" activity [2] | MRSA [1] |
| Daptomycin [4] | Cyclic lipopeptide | Broad (Staphylococci, Streptococci, Enterococci) | Staphylococci: ≤1 mg/L (99.9% inhibited); Streptococci: 0.12-0.25 mg/L; Enterococci: ≤4 mg/L [4] | MRSA, VRE [4] |
| Quinupristin/Dalfopristin [5] | Streptogramin | Broad (Staphylococci, Streptococci, Enterococci*) | Active against multi-drug resistant isolates [5] | MRSA, VRE (primarily *E. faecium) [5] |
> Note on this compound Data: While current evidence confirms this compound's potent anti-Gram-positive activity, the quantitative MIC data in the available literature is less specific than for established drugs like daptomycin.
The activity of antibiotics against bacterial pathogens is typically determined through standardized laboratory tests.
The following diagram illustrates the workflow for a typical Kirby-Bauer test.
Understanding the origin of this compound provides insight into current discovery efforts.
The diagram below summarizes the genome-driven pipeline used to identify and confirm the producer of this compound.
This compound represents the potential of Actinomycetota, particularly Streptomyces from underexplored ecological niches, as a prolific source of novel anti-MRSA metabolites [2] [7]. The confirmation of its BGC opens avenues for future work:
The key study identified and characterized the this compound BGC, named dpn, in Streptomyces sp. CS113, a strain isolated from leaf-cutting ants [1] [2].
dpn BGC in Streptomyces sp. CS113. Analysis showed it is a hybrid PKS-NRPS cluster (Polyketide Synthase-Nonribosomal Peptide Synthetase) responsible for producing this compound, a compound belonging to the azinothricin family of depsipeptides [1].dpn BGC and this compound production was experimentally confirmed by inactivating key genes, including the piperazate synthase gene dpnZ and the NRPS gene dpnS2, which led to the loss of compound production [1].Although a direct comparison of this compound BGCs is not available, the research provides insight by comparing the dpn cluster to a known pathway for a structurally similar compound. The table below summarizes this information:
| Feature | This compound BGC (dpn) | Polyoxypeptin BGC (MIBiG BGC0001036) |
|---|---|---|
| Producing Strain | Streptomyces sp. CS113 [1] | Streptomyces sp. MK498-98F14 [3] |
| Biosynthetic Type | Hybrid PKS-NRPS [1] | NRPS (Type I), PKS (Unknown) [3] |
| Notable Features | Encodes piperazate synthase (KtzT homolog) and a putative ornithine oxygenase for piperazic acid synthesis [1]. | Includes genes for non-ribosomal peptide synthetases predicted to incorporate piperazic acid [3]. |
| Similarity | The dpn BGC showed gene similarity to known depsipeptide BGCs, including those for polyoxypeptin (37% of genes showed similarity) [1]. |
Used as a reference point for identifying the dpn cluster due to the production of a related piperazic acid-containing depsipeptide [1]. |
The following diagram illustrates the key steps taken by researchers to discover and validate the this compound BGC, which can serve as a reference protocol [1]:
Current evidence suggests that this compound and related compounds have drawn research interest due to their potential anti-MRSA activity [4]. The confirmation of the dpn BGC opens the door for future work that aligns with your interest in comparative genomics, such as:
dpn cluster with the three partially sequenced BGCs in S. tendae, Streptomyces sp. NRRL F-5650, and Streptomyces sp. PSAA01.
| Antibiotic Name | Class / Type | Reported Anti-MRSA Activity (MIC range) | Key Characteristics & Notes |
|---|---|---|---|
| Diperamycin | Cyclic hexadepsipeptide [1] [2] | Potent activity; specific MIC values not located in current search [1] | • Produced by Streptomyces griseoaurantiacus [1] [3]. • A member of the azinothricin family of compounds [4]. |
| Vancomycin | Glycopeptide [5] | N/A (Treatment standard, not a comparator in found studies) | • Intravenous drug of choice for hospitalized patients [5]. • Trough levels are monitored for efficacy (goal: 15-20 µg/mL) [5]. |
| Daptomycin | Lipopeptide [5] | N/A (Treatment standard, not a comparator in found studies) | • Parenteral alternative to vancomycin [5]. • Preferred for bacteremia with Vancomycin MIC ≥2 µg/mL [5]. |
| Linezolid | Oxazolidinone [5] | N/A (Treatment standard, not a comparator in found studies) | • Oral and IV formulations available [5]. • Used for SSTIs and other infections [5]. |
| EDT | Pleuromutilin derivative [6] | 0.0313 – 0.125 µg/mL (against 48 clinical isolates) [6] | • A novel investigational compound. • Shows higher in vitro activity than comparator tiamulin [6]. |
The information on this compound's anti-MRSA activity primarily comes from its initial discovery period. Here are the experimental details from the relevant studies:
While direct comparison data is limited, the search results highlight two promising research directions in the hunt for new anti-MRSA drugs.
The following diagram illustrates the general workflow for the discovery and initial assessment of a natural product like this compound.
The table below summarizes the key characteristics of this compound found in the search results.
| Attribute | Description |
|---|---|
| Producer | Streptomyces griseoaurantiacus [1] [2] |
| Chemical Class | Cyclic hexadepsipeptide antibiotic [1] |
| Antimicrobial Activity | Potent against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [3] [1] |
| Reported Metabolites | Strain AD2 also produces undecylprodigiosin and manumycin [2] |
Cross-resistance occurs when bacteria that develop resistance to one antibiotic also become resistant to another, even if they have not been exposed to it [4] [5]. Conducting these studies involves specific experimental frameworks.
The primary quantitative measure in these studies is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible bacterial growth [4] [6]. A significant increase in a mutant's MIC for a second antibiotic indicates cross-resistance, while a decrease indicates collateral sensitivity [4] [5].